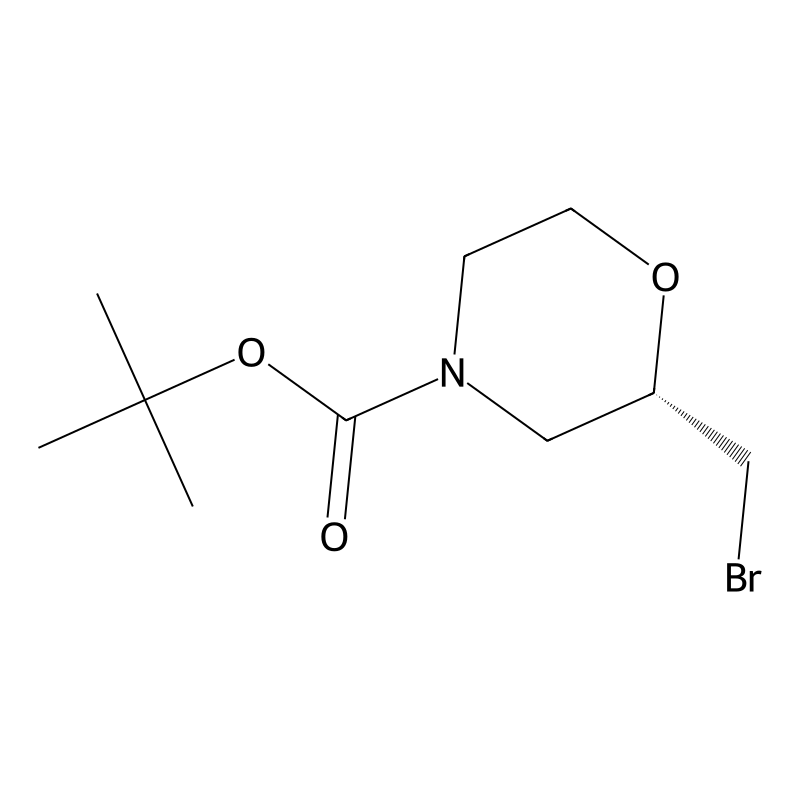(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Synthesis of Chiral Scaffolds
S-TBMC serves as a versatile precursor for the synthesis of chiral scaffolds, which are the core structures of many biologically active molecules. The presence of the chiral center and various functional groups allows for further chemical transformations to generate complex molecules with desired stereochemistry. This is particularly important in drug development, where the 3D arrangement of atoms can significantly impact a drug's efficacy and safety [].
Here's an example: Researchers have employed S-TBMC to synthesize chiral piperidine derivatives, which are a class of compounds with diverse biological activities. The bromomethyl group undergoes substitution reactions to introduce various functionalities, while the tert-butyl group protects the amine group during the synthesis [].
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate, also known as tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate, is a chemical compound with the molecular formula C₁₀H₁₈BrNO₃ and a molecular weight of 280.16 g/mol. It features a morpholine ring, which is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom. The compound is characterized by the presence of a bromomethyl group and a tert-butyl ester, contributing to its unique properties and potential applications in medicinal chemistry and organic synthesis .
S-Boc-2-BrMeMorph itself is not typically used for its biological activity. It serves as a precursor for the synthesis of other molecules with potential biological applications. The mechanism of action of these derived molecules depends on the specific functionalities introduced through the bromomethyl group.
- Wear gloves, safety glasses, and protective clothing when handling.
- Work in a well-ventilated fume hood.
- Avoid contact with skin and eyes.
- Dispose of waste according to institutional regulations.
- Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
- Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
- Reduction: The compound may also participate in reduction reactions, converting the carbonyl group to an alcohol or other functional groups depending on the reagents used.
Common reagents for these reactions include lithium aluminum hydride for reductions and aqueous sodium hydroxide for hydrolysis.
Research indicates that (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate has been investigated for its effects on gastrointestinal motility through its interaction with motilin receptors. This receptor is crucial in regulating gut movements, making this compound potentially valuable in treating gastrointestinal disorders. Its biological activity suggests it may act as a tool compound in pharmacological studies.
The synthesis of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate typically involves several steps:
- Formation of the Morpholine Ring: The initial step may involve cyclization reactions to form the morpholine structure.
- Bromomethylation: Introduction of the bromomethyl group can be achieved through electrophilic bromination of suitable precursors.
- Esterification: The final step involves converting the carboxylic acid derivative into the tert-butyl ester using tert-butanol and an acid catalyst .
These synthetic routes require careful control of reaction conditions to ensure high yield and purity.
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate has several notable applications:
- Pharmaceutical Research: As a tool compound, it is used in studies related to gastrointestinal motility and motilin receptor activity.
- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those involving morpholine derivatives.
- Biological Studies: Its interactions with biological systems make it useful in pharmacological research aimed at understanding receptor-ligand dynamics.
Studies focusing on the interactions of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate with various biological targets have shown its potential role in modulating receptor activity. Specifically, it has been evaluated for its binding affinity and efficacy at motilin receptors, which are implicated in digestive processes. These studies contribute to understanding how modifications in its structure can affect biological activity and therapeutic potential.
Several compounds share structural similarities with (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate, including:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| tert-Butyl (2-(aminomethyl)morpholine-4-carboxylate | 879403-42-6 | 0.84 |
| tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate | 253176-93-1 | 0.77 |
| tert-Butyl (2-(hydroxymethyl)morpholine-4-carboxylate | 135065-76-8 | 0.81 |
| tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate | 164332-88-1 | 0.78 |
| tert-Butyl 5-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate | 1956365-26-6 | 0.90 |
Uniqueness
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate is unique due to its specific stereochemistry and functional groups that influence its interaction with biological receptors. Its distinct structure allows it to serve specialized roles in pharmacological research compared to similar compounds that may lack specific functional or stereochemical characteristics.








